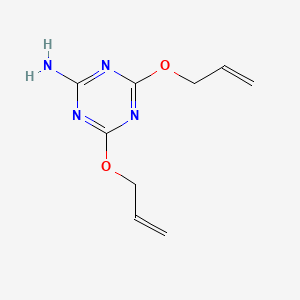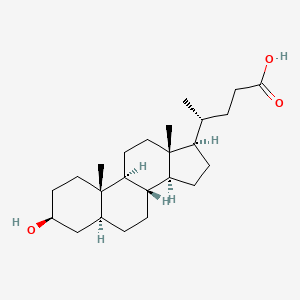
异异石胆酸
概述
描述
异异胆烷酸,也称为3β-羟基-5α-胆烷酸,是一种胆汁酸衍生物。胆汁酸是主要存在于哺乳动物胆汁中的类固醇酸。 异异胆烷酸是胆烷酸的代谢产物,在调节 T 细胞中起着重要作用,特别是增强调节性 T 细胞 (Tregs) 的分化 .
科学研究应用
异异胆烷酸在科学研究中有多种应用:
化学: 用作合成其他胆汁酸衍生物的前体。
生物学: 在调节 T 细胞中起作用,特别是在增强调节性 T 细胞 (Tregs) 的分化中。
医学: 由于其调节免疫反应的能力,正在研究其在自身免疫性疾病中的潜在治疗效果。
作用机制
异异胆烷酸通过增强调节性 T 细胞 (Tregs) 的分化来发挥其作用。它促进转录因子叉头框蛋白 P3 (Foxp3) 启动子区域的允许染色质结构的形成。 此过程涉及核激素受体神经生长因子 IB (Nr4a1),它在 Tregs 的分化和功能中起着至关重要的作用 .
类似化合物:
胆烷酸: 异异胆烷酸的母体化合物。
异胆烷酸: 另一种具有类似性质的胆汁酸衍生物。
3-氧胆烷酸: 微生物转化为异异胆烷酸的前体
独特性: 异异胆烷酸的独特性在于它在增强调节性 T 细胞 (Tregs) 分化方面的特定作用。 这一特性使其在免疫调节相关研究以及自身免疫性疾病的潜在治疗应用中特别有价值 .
生化分析
Biochemical Properties
Isoallolithocholic acid plays a crucial role in biochemical reactions within the gut. It is produced by the action of specific gut bacteria, such as Parabacteroides merdae and Odoribacter laneus, which possess enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of primary bile acids into isoallolithocholic acid. The compound interacts with various biomolecules, including gut microbiota, and exhibits antimicrobial properties, particularly against gram-positive pathogens like Clostridium difficile .
Cellular Effects
Isoallolithocholic acid influences various cellular processes, particularly within the gut. It has been shown to inhibit the growth of harmful bacteria, thereby promoting a healthy gut microbiome . This compound also impacts cell signaling pathways and gene expression related to immune responses and inflammation. By modulating these pathways, isoallolithocholic acid helps maintain gut homeostasis and supports overall health .
Molecular Mechanism
At the molecular level, isoallolithocholic acid exerts its effects through specific binding interactions with bacterial enzymes and receptors. It inhibits the growth of gram-positive pathogens by disrupting their cell membranes and interfering with their metabolic processes . Additionally, isoallolithocholic acid modulates gene expression in gut epithelial cells, enhancing their ability to respond to infections and maintain barrier integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoallolithocholic acid have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and the presence of other bile acids . Long-term studies have shown that isoallolithocholic acid can sustain its antimicrobial properties and support gut health over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of isoallolithocholic acid vary with different dosages. At low doses, it effectively inhibits the growth of harmful bacteria without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of gut microbiota balance and negative impacts on liver function . It is crucial to determine the optimal dosage to maximize the benefits while minimizing any adverse effects.
Metabolic Pathways
Isoallolithocholic acid is involved in several metabolic pathways within the gut. It is produced through the enzymatic conversion of primary bile acids by gut bacteria . This process involves enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, which play key roles in bile acid metabolism . Isoallolithocholic acid can also influence metabolic flux and metabolite levels, contributing to the overall metabolic balance in the gut .
Transport and Distribution
Within cells and tissues, isoallolithocholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the gut, where it exerts its beneficial effects. The compound’s distribution is influenced by factors such as bile acid transporters and the presence of other bile acids .
Subcellular Localization
Isoallolithocholic acid is primarily localized within the gut, where it interacts with gut epithelial cells and microbiota . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that isoallolithocholic acid reaches specific compartments or organelles within the gut cells, optimizing its antimicrobial and health-promoting effects.
准备方法
合成路线和反应条件: 异异胆烷酸可以通过一系列化学反应从胆烷酸合成。主要的合成路线涉及在 3β 位羟基化胆烷酸。 此过程通常需要特定的催化剂和受控的反应条件才能确保达到所需的立体化学 .
工业生产方法: 异异胆烷酸的工业生产涉及胆烷酸的微生物转化。特定的肠道微生物菌株用于通过酶促反应将胆烷酸转化为异异胆烷酸。 这种方法的优点在于其效率以及能够大规模生产该化合物 .
化学反应分析
反应类型: 异异胆烷酸会发生各种化学反应,包括:
氧化: 3β 位的羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原形成不同的立体异构体。
取代: 羟基可以在特定条件下被其他官能团取代.
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 可以使用亚硫酰氯等试剂进行取代反应.
主要产物:
氧化: 形成 3-酮衍生物。
还原: 形成不同的立体异构体。
取代: 形成各种取代衍生物.
相似化合物的比较
Lithocholic Acid: The parent compound from which isoallolithocholic acid is derived.
Alloisolithocholic Acid: Another bile acid derivative with similar properties.
3-Oxo Lithocholic Acid: A precursor in the microbial transformation to isoallolithocholic acid
Uniqueness: Isoallolithocholic acid is unique due to its specific role in enhancing the differentiation of regulatory T cells (Tregs). This property makes it particularly valuable in research related to immune modulation and potential therapeutic applications in autoimmune diseases .
属性
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2276-93-9 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?
A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.
Q2: How does isoalloLCA influence the immune system?
A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].
Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?
A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.
Q4: Which bacteria are responsible for producing isoalloLCA in the gut?
A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].
Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?
A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.
Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?
A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.
Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?
A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
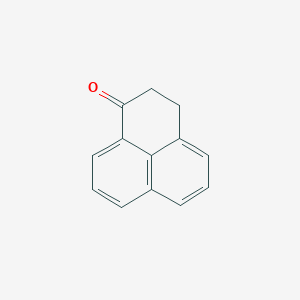
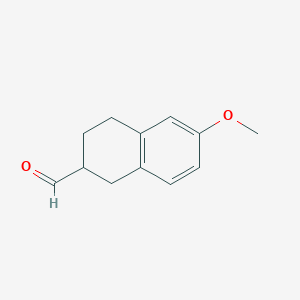
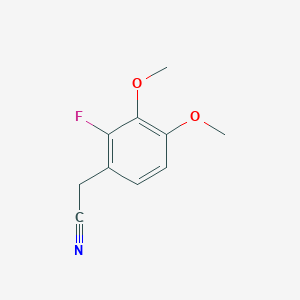
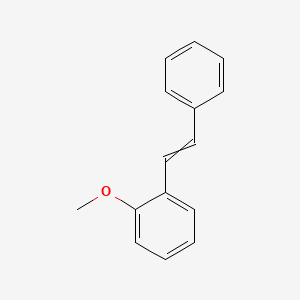
![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)

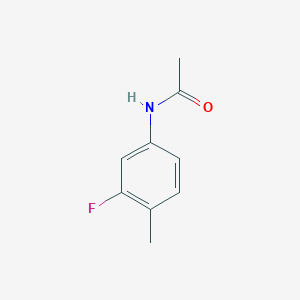
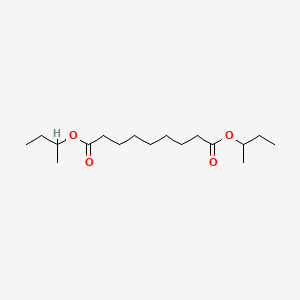
![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
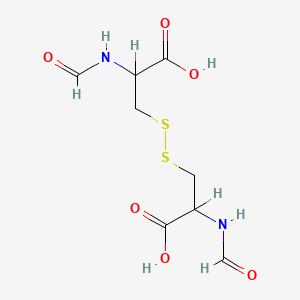
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)
